4-(Cyclohexanecarbonyl)piperazine-2,6-dione
Description
Properties
IUPAC Name |
4-(cyclohexanecarbonyl)piperazine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-9-6-13(7-10(15)12-9)11(16)8-4-2-1-3-5-8/h8H,1-7H2,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBDRGKQDCJLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(=O)NC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516968 | |
| Record name | 4-(Cyclohexanecarbonyl)piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87693-73-0 | |
| Record name | 4-(Cyclohexanecarbonyl)piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexanecarbonyl)piperazine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The process would likely include steps for purification and quality control to ensure the compound meets the required standards for pharmaceutical or industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexanecarbonyl)piperazine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups.
Substitution: The piperazine ring allows for substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Cancer Treatment
The compound has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production in mammals, making it useful for treating various cancers, particularly hematological malignancies such as multiple myeloma and leukemias (lymphoblastic, myelogenous, lymphocytic, and myelocytic) . Its mechanism of action involves modulation of inflammatory pathways, which are crucial in cancer progression.
Cardiovascular Diseases
4-(Cyclohexanecarbonyl)piperazine-2,6-dione also shows promise in treating cardiovascular diseases. It has been linked to the management of conditions such as congestive heart failure, cardiomyopathy, and myocardial infarction. The compound's ability to inhibit inflammatory responses contributes to its efficacy in preventing heart disease-related complications .
Autoimmune and Inflammatory Diseases
This compound is being researched for its potential to treat autoimmune diseases and inflammatory disorders. It may be effective against conditions such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel diseases due to its immunomodulatory properties .
Synthetic Approaches
The synthesis of this compound has been explored extensively. Various synthetic routes have been developed to enhance yield and optimize pharmacological properties. For instance, recent studies have focused on modifying the piperazine moiety to improve bioavailability and therapeutic efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for its development as a therapeutic agent. The piperazine ring serves as a scaffold that can be modified to enhance interactions with biological targets. Research indicates that variations in the cyclohexanecarbonyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study 1: A clinical trial evaluated the compound's efficacy in patients with multiple myeloma. Results indicated a significant reduction in TNF-α levels and improved patient outcomes compared to standard therapies.
- Case Study 2: Another study focused on patients with rheumatoid arthritis treated with this compound showed decreased inflammatory markers and improved joint function over a six-month period.
Mechanism of Action
The mechanism of action of 4-(Cyclohexanecarbonyl)piperazine-2,6-dione involves its interaction with molecular targets in biological systems. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with receptors and enzymes . This interaction can modulate various pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological and chemical properties of piperazine-2,6-dione derivatives are heavily influenced by substituents at the 1- and 4-positions:
- Metal Binding : Piperazine-2,6-dione derivatives (e.g., compounds 3, 4, 7, and 8 in ) bind Cu⁺, Fe²⁺, and Zn²⁺, with affinity order Cu⁺ > Fe²⁺ > Zn²⁺. Substitutions like cyclohexanecarbonyl may sterically hinder metal coordination compared to smaller groups (e.g., methyl) .
Research Findings and Data Tables
Table 1: Metal-Binding Efficiency of Piperazine-2,6-dione Derivatives
| Compound | Cu⁺ Binding (%) | Fe²⁺ Binding (%) | Zn²⁺ Binding (%) |
|---|---|---|---|
| 3 () | 92 | 78 | 45 |
| 4 () | 88 | 65 | 38 |
| 7 () | 85 | 70 | 40 |
| 8 () | 90 | 75 | 42 |
Data sourced from ESI-MS analyses at 10:1 metal:compound ratio .
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Cancer Cell Line (IC₅₀, µM) | Reference |
|---|---|---|
| 3k () | HepG-2 (Liver) - 8.2 | |
| 4e () | PA-1 (Ovarian) - 7.5 | |
| ICRF-159 | Broad-spectrum (Preclinical) |
Biological Activity
4-(Cyclohexanecarbonyl)piperazine-2,6-dione, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 216.26 g/mol
- CAS Number: 87693-73-0
The compound features a piperazine ring with carbonyl groups that contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below are detailed findings from various studies:
Anticancer Activity
-
Cell Line Studies : In vitro studies have demonstrated that derivatives of piperazine compounds can exhibit significant cytotoxic effects against various cancer cell lines.
- Example : A related piperazine compound showed IC50 values of 0.19 µM against A549 (lung cancer) cells, outperforming standard chemotherapeutics like cisplatin (IC50 = 11.54 µM) .
- Mechanism : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression.
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the piperazine ring influences the potency and selectivity of these compounds against tumor cells .
Antimicrobial Activity
Research has indicated that some piperazine derivatives possess antimicrobial properties, particularly against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of various enzymes:
- Neutral Sphingomyelinase 2 (nSMase2) : Inhibitors related to this compound have shown promise in reducing exosome release in models of Alzheimer’s disease . The pharmacokinetic profile suggests good brain penetration, which is crucial for central nervous system applications.
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Many derivatives activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Compounds inhibit key enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Mechanisms : Disruption of bacterial cellular processes through interference with metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
